molecular formula C18H32O5 B1249883 (3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

Cat. No. B1249883
M. Wt: 328.4 g/mol
InChI Key: LEEBEEPDVOWSDN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one is a natural product found in Aspergillus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound (3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one has been synthesized as a part of a study to create all 16 stereoisomers of the macrocyclic lactone natural product Sch725674. This study provided insights into the spectral properties of related lactones, which is essential for understanding the chemical behavior of such compounds (Moretti, Wang, & Curran, 2012).

Microbiological Transformations

  • Microbial transformation of labdane diterpenes has been studied, leading to the synthesis of various structurally related compounds. These transformations offer insights into the potential biological applications and synthesis pathways of similar compounds (Haridy, Ahmed, & Doe, 2006).

Potential Biological Effects

  • The trihydroxysterol derivative of a structurally similar compound demonstrated potent activity in lowering levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase in cells. This suggests potential biological effects that could be relevant for compounds like (3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one in similar biological pathways (Swaminathan, Pinkerton, Wilson, & Schroepfer, 1992).

properties

Product Name

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+

InChI Key

LEEBEEPDVOWSDN-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O

Canonical SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O

synonyms

Sch 725674

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Reactant of Route 2
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Reactant of Route 3
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Reactant of Route 4
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Reactant of Route 5
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one
Reactant of Route 6
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

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